molecular formula C16H20FN3O B12011986 2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide CAS No. 63687-70-7

2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide

Cat. No.: B12011986
CAS No.: 63687-70-7
M. Wt: 289.35 g/mol
InChI Key: JFVVBEOBYYIPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide is an organic compound with the molecular formula C16H20FN3O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide typically involves the reaction of 2-fluorobenzoyl malononitrile with appropriate reagents under controlled conditions. The process includes multiple steps such as reduction reactions using metal catalysts like Raney nickel and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing waste. The one-pot synthesis method is often employed to avoid the separation of intermediates, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents like Raney nickel, and solvents such as tetrahydrofuran. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while reduction can lead to various hydrogenated products .

Scientific Research Applications

2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide stands out due to its unique combination of a fluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63687-70-7

Molecular Formula

C16H20FN3O

Molecular Weight

289.35 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-4-methylpyrazol-1-yl]-N,N,2-trimethylpropanamide

InChI

InChI=1S/C16H20FN3O/c1-11-10-20(16(2,3)15(21)19(4)5)18-14(11)12-8-6-7-9-13(12)17/h6-10H,1-5H3

InChI Key

JFVVBEOBYYIPTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C2=CC=CC=C2F)C(C)(C)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.